molecular formula C7H9N5S B2401581 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1086332-24-2

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2401581
CAS No.: 1086332-24-2
M. Wt: 195.24
InChI Key: JHRSQNPCFCQKMF-UHFFFAOYSA-N
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Description

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylpyrazole with thiosemicarbazide under acidic conditions to form the desired thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring, known for its biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring structure, investigated for its potential as a CDK2 inhibitor.

    Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole moiety, studied for their pharmacological properties.

Uniqueness

5-(1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a pyrazole and thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-2-12-5(3-4-9-12)6-10-11-7(8)13-6/h3-4H,2H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSQNPCFCQKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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